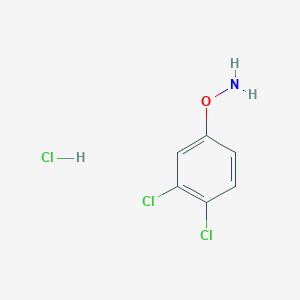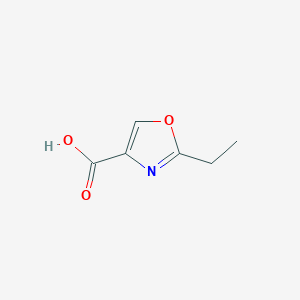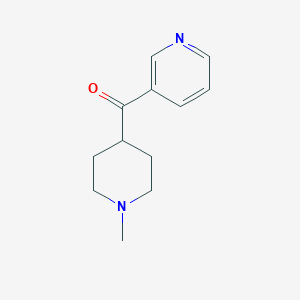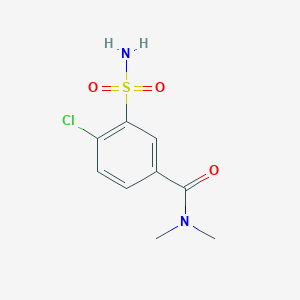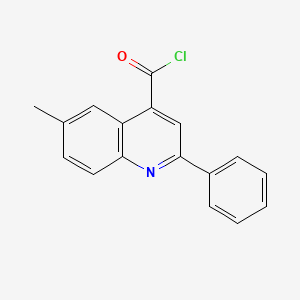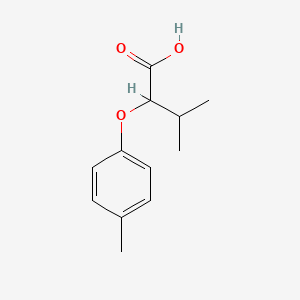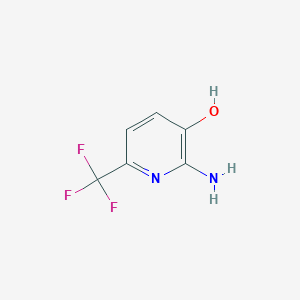
2-Amino-6-(trifluoromethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a chemical compound with the molecular formula C6H5F3N2. It has a molecular weight of 162.11 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “2-Amino-6-(trifluoromethyl)pyridin-3-ol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-(trifluoromethyl)pyridin-3-ol” consists of a pyridine ring with a trifluoromethyl group (CF3) and an amino group (NH2) attached to it .
Physical And Chemical Properties Analysis
“2-Amino-6-(trifluoromethyl)pyridin-3-ol” is a solid at room temperature . It has a molecular weight of 162.11 . The compound’s InChI code is 1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) .
Wissenschaftliche Forschungsanwendungen
Toxicity and Industrial Safety
- A study reported a case of toxicity caused by a similar compound, 5-amino-2-(trifluoromethyl)pyridine, highlighting its absorption through the respiratory tract and its potential to cause methemoglobinemia and toxic encephalopathy. This emphasizes the need for caution in its industrial production (Tao et al., 2022).
Chemical Synthesis and Applications
- A novel strategy for synthesizing polysubstituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines was developed, which is significant for pyridine synthesis under metal-free conditions (Chen et al., 2010).
- Another research presented a new synthetic route to 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, highlighting an interesting rearrangement in pyridine intermediates (Narsaiah et al., 1994).
Anticancer Research
- Certain pyridine derivatives, including those containing the trifluoromethyl group, have been synthesized and investigated for their in vitro anticancer activity against various cancer cell lines, showing promising results (Hafez & El-Gazzar, 2020).
Antimalarial Research
- In the context of malaria treatment and prevention, trifluoromethyl-substituted pyridine and pyrimidine analogues have been studied, with one compound (JPC-3210) showing superior in vitro antimalarial activity and in vivo efficacy against murine malaria (Chavchich et al., 2016).
Antimicrobial Research
- Novel pyridine derivatives, including 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, have been studied for their potential as antimicrobial drugs, especially against E. coli strains (Koszelewski et al., 2021).
Miscellaneous Applications
- The compound has been used in the development of other diverse chemical compounds and materials, demonstrating its versatility in the field of chemistry and material science. For example, its use in synthesizing novel pyridines with potential as anti-amnesiant agents (Evans et al., 1983).
Safety And Hazards
Zukünftige Richtungen
While the future directions for “2-Amino-6-(trifluoromethyl)pyridin-3-ol” are not explicitly mentioned in the sources I found, it is noted that many novel applications of trifluoromethylpyridine will be discovered in the future . This is due to the unique properties of the trifluoromethyl group and the pyridine moiety, which make these compounds valuable in the agrochemical and pharmaceutical industries .
Eigenschaften
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUMWBWJIMTPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)pyridin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




